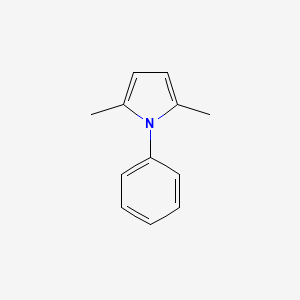

2,5-Dimethyl-1-phenylpyrrole

Description

2,5-Dimethyl-1-phenylpyrrole (CAS: 83-24-9) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol . Structurally, it consists of a pyrrole ring substituted with two methyl groups at the 2- and 5-positions and a phenyl group at the 1-position. Its aromaticity arises from the delocalization of π-electrons across the conjugated ring system .

Propriétés

IUPAC Name |

2,5-dimethyl-1-phenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXIFVSGXLGULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058889 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-24-9 | |

| Record name | 2,5-Dimethyl-1-phenylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-phenylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1-phenylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1-phenyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1-PHENYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AC4XDN4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Overview

The most widely reported and practical method for synthesizing 2,5-dimethyl-1-phenylpyrrole involves the condensation of aniline with 2,5-hexanedione under acidic conditions, typically using hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic attack of the amino group on the protonated diketone, followed by cyclization and dehydration steps to form the aromatic pyrrole ring.

- Aniline (C6H5NH2) + 2,5-Hexanedione (CH3COCH2CH2COCH3)

- Acid catalyst (HCl)

- Heat under reflux

- Formation of this compound

The mechanism involves:

- Protonation of carbonyl groups in 2,5-hexanedione to increase electrophilicity.

- Nucleophilic attack by aniline forming an intermediate.

- Intramolecular cyclization through a second nucleophilic attack.

- Two successive dehydration steps to aromatize the pyrrole ring.

This process is efficient and suitable for microscale laboratory synthesis.

Experimental Procedure and Conditions

-

- Aniline: 186 mg (2.0 mmol)

- 2,5-Hexanedione: 228 mg (2.0 mmol)

- Methanol: 0.5 mL

- Concentrated hydrochloric acid: 1 drop

- 0.5 M hydrochloric acid solution: 5.0 mL (cooled in ice bath)

-

- Mix aniline, 2,5-hexanedione, methanol, and concentrated HCl in a round-bottom flask fitted with a reflux condenser.

- Heat the mixture to reflux for 15 minutes.

- Pour the reaction mixture into cold 0.5 M HCl to precipitate the product.

- Collect the crystals by suction filtration.

- Recrystallize from a 9:1 methanol/water mixture.

Practical Considerations

- The reaction is typically completed within 15 minutes to 3 hours depending on scale and conditions.

- The use of microscale techniques and simple gas inlet devices (e.g., modified Eppendorf pipet tips) facilitates gas management during reflux and improves safety and convenience.

- The reaction is suitable for undergraduate organic chemistry labs due to its simplicity and moderate yields.

Data Summary Table of Preparation Methods

Research Findings and Analytical Data

- The Paal-Knorr method yields crystalline this compound, confirmed by spectroscopic methods (FT-IR, $$^{1}H$$ NMR).

- The reaction mechanism is well-established, with the key step being the formation of the pyrrole ring via intramolecular cyclization and dehydration.

- The use of acid catalysis is essential for protonating the diketone and facilitating cyclization.

- Purity is enhanced by recrystallization from methanol/water mixtures.

- Gas management innovations, such as using Eppendorf pipet tips as gas inlets, have been introduced to improve laboratory handling during reflux.

Analyse Des Réactions Chimiques

Types de réactions : OSM-S-25 subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour modifier l’échafaudage thiénopyrimidine.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

4. Applications de la recherche scientifique

OSM-S-25 a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme élément de construction pour synthétiser des analogues et des dérivés pour des études de relations structure-activité.

Biologie : OSM-S-25 est étudié pour son activité antimalarienne potentielle, ciblant le parasite Plasmodium falciparum.

Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique contre le paludisme.

Industrie : Bien qu’il soit principalement utilisé dans la recherche, les dérivés du composé peuvent avoir des applications industrielles dans le développement de médicaments.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block

2,5-Dimethyl-1-phenylpyrrole serves as an essential building block in organic synthesis. Its unique structure allows chemists to construct complex organic molecules efficiently. This versatility is particularly valuable in creating pharmaceuticals and agrochemicals, where specific molecular configurations are critical for desired biological activity .

Pharmaceutical Development

Drug Discovery

The compound has shown promise in drug discovery processes due to its unique chemical properties that can enhance biological activity. For instance, research indicates that derivatives of this compound can improve monoclonal antibody production in cell cultures, thereby playing a crucial role in the development of therapeutic agents .

Case Study: Monoclonal Antibody Production

A study evaluated the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (a derivative of this compound) on CHO cell cultures. The results showed that this compound increased cell-specific productivity and improved the quality of monoclonal antibodies produced, demonstrating its potential in biopharmaceutical applications .

Material Science

Advanced Materials and Coatings

In material science, this compound is utilized to enhance the performance of polymers and coatings. Its incorporation into materials can lead to products with improved durability and functionality. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh conditions .

Fluorescent Dyes

Biological Imaging

The compound is also used in the production of fluorescent dyes for biological imaging. These dyes enable researchers to visualize cellular processes more effectively, facilitating advancements in cellular biology and medical research .

Photovoltaic Applications

Organic Solar Cells

Due to its favorable properties, this compound is being explored for use in organic solar cells. Its application in this area contributes to the development of more efficient and cost-effective renewable energy solutions .

Data Summary Table

Mécanisme D'action

Le mécanisme d’action de l’OSM-S-25 implique l’inhibition de l’asparagine tRNA synthétase de Plasmodium falciparum. Cette inhibition perturbe la traduction des protéines et active la réponse de la privation en acides aminés dans le parasite . Le composé forme un adduit covalent avec l’enzyme, ce qui conduit à son inactivation.

Composés similaires :

OSM-S-106 : Un autre composé aminothiénopyrimidine présentant des propriétés antimalariennes similaires.

TCMDC-135294 : Un composé structurellement apparenté identifié à partir d’une bibliothèque GSK.

Comparaison : OSM-S-25 est unique en raison de ses modifications structurales spécifiques, qui améliorent son activité contre Plasmodium falciparum. Par rapport à OSM-S-106, OSM-S-25 a montré des interactions de liaison et des niveaux de puissance différents. Les différences structurales entre ces composés contribuent à leur efficacité et à leurs mécanismes d’action variables.

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

- The cobalt-catalyzed method for this compound outperforms traditional Paal-Knorr synthesis in yield and sustainability .

- Parent 2,5-dimethylpyrrole synthesis avoids aryl amine reactants but has moderate yields .

Reactivity and Stability

- Oligomerization: this compound forms dimers and trimers during synthesis, as detected via ESI-MS.

- Degradation : Derivatives like N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide undergo hydrolysis in aqueous-organic solutions, producing distinct degradation products .

Activité Biologique

2,5-Dimethyl-1-phenylpyrrole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, mechanisms of action, and potential applications in medicine and industry.

Molecular Formula: C12H13N

Molecular Weight: 173.24 g/mol

Structural Characteristics: The compound features a pyrrole ring with two methyl groups at the 2 and 5 positions and a phenyl group at the 1 position. This unique structure contributes to its reactivity and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity: The compound has shown potential antimicrobial properties against various pathogens. It is suggested that it may interact with specific enzymes or receptors in microbial cells, leading to inhibition of growth.

- Antifungal Properties: Similar compounds have been reported to target fungal organisms such as Aspergillus fumigatus. The mechanism involves interference with the ergosterol biosynthesis pathway, disrupting the fungal cell membrane.

- Cell Culture Studies: In Chinese hamster ovary (CHO) cell cultures, derivatives of 2,5-dimethylpyrrole have been shown to enhance monoclonal antibody production while suppressing cell growth. This suggests a dual role in promoting productivity while managing cellular metabolism .

Antimicrobial Activity

A study assessing the minimum inhibitory concentration (MIC) for various bacterial strains found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 500 µg/mL .

Antifungal Activity

In vitro tests demonstrated that the compound effectively inhibited growth in Aspergillus fumigatus, with a mechanism involving interaction with sterol 14α-demethylase, an enzyme critical for sterol biosynthesis in fungi.

Impact on Monoclonal Antibody Production

The compound's application in biopharmaceuticals was highlighted in a study where it improved the production of monoclonal antibodies in CHO cells by increasing glucose uptake and ATP levels while reducing galactosylation—a critical quality attribute for therapeutic antibodies .

Data Table: Biological Activity Summary

Case Studies

- Antibacterial Study : A series of experiments conducted on various bacterial strains revealed that this compound had a notable inhibitory effect on both gram-positive and gram-negative bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

- Fungal Resistance : In another study focused on antifungal resistance, the compound demonstrated efficacy against resistant strains of fungi, suggesting its potential utility in treating infections caused by multi-drug resistant organisms.

- Biopharmaceutical Applications : Research involving CHO cell cultures highlighted the compound's ability to modulate metabolic pathways beneficial for monoclonal antibody production. This finding opens avenues for its use in biopharmaceutical manufacturing processes .

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-1-phenylpyrrole, and how are intermediates characterized?

The Paal-Knorr synthesis is widely used, involving condensation of 1,4-diketones (e.g., 2,5-hexadione) with aniline derivatives under acidic conditions . Key intermediates (e.g., imine and enamine species) are identified via in-situ FTIR and validated through NMR (e.g., H NMR: δ 2.11 ppm for methyl groups, 5.98 ppm for pyrrole protons) . Purity is confirmed via thin-layer chromatography (TLC, Rf = 0.67 in 100% PE) and melting point analysis (49–50°C) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography and spectroscopic techniques are critical. For example, H NMR reveals aromatic protons (δ 7.27–7.54 ppm for phenyl) and methyl groups (δ 2.11 ppm), while FTIR confirms C–N stretching (1492 cm) and aromatic C=C vibrations (1518 cm) . Computational validation via DFT (B3LYP/6-31G*) aligns bond lengths and angles with experimental data .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the thermodynamic stability of this compound derivatives?

Calorimetric studies (static bomb combustion) and Knudsen effusion measurements determine (g) values. For example, 2,5-dimethyl-1-(4-nitrophenyl)pyrrole exhibits reduced stability () compared to the parent compound () due to electron-withdrawing nitro groups destabilizing the aromatic system . G3(MP2)//B3LYP calculations corroborate these trends .

Q. What mechanistic insights exist for the Paal-Knorr synthesis of this compound?

In-situ FTIR and DFT studies reveal two rate-limiting steps: (i) nucleophilic attack of aniline on 2,5-hexadione to form an imine intermediate and (ii) cyclization via enamine formation . K-means clustering of spectral data distinguishes intermediates, with activation energies () calculated as 85.3 kJ/mol (imine) and 92.7 kJ/mol (enamine) . Solvent polarity (e.g., ethanol vs. toluene) significantly impacts reaction kinetics .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

High-level ab initio calculations (G3(MP2)) quantify ionization potentials (8.9 eV) and electron affinities (0.5 eV), indicating suitability as an electron donor in organic semiconductors . Frontier molecular orbital (FMO) analysis shows a HOMO-LUMO gap of 4.2 eV, suggesting moderate conductivity . Substituent effects (e.g., nitro groups) reduce the gap to 3.7 eV, enhancing charge transfer .

Q. What strategies resolve contradictions in reported biological activities of pyrrole derivatives?

Comparative SAR studies using standardized assays (e.g., antimicrobial MIC tests) and meta-analyses of structural analogs are critical. For example, this compound derivatives with electron-donating groups (e.g., –OCH) show enhanced antifungal activity (MIC = 8 µg/mL against C. albicans) compared to halogenated analogs (MIC = 32 µg/mL) . Discrepancies in cytotoxicity data are addressed via purity validation (HPLC >98%) and controlled cell culture conditions .

Methodological Guidance

Q. How to optimize reaction yields for this compound synthesis?

- Catalyst screening : Use p-toluenesulfonic acid (10 mol%) in ethanol, achieving 85% yield vs. 60% with HCl .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .

- Temperature control : Maintain 80°C to avoid byproduct formation (e.g., over-oxidized species) .

Q. What analytical techniques are essential for characterizing pyrrole-based intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.